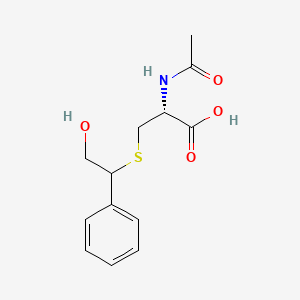

N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine

Descripción general

Descripción

N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine is a chemical compound with the molecular formula C26H34N2O8S2. It is known for its unique structure, which includes an acetyl group, a hydroxy group, and a phenylethyl group attached to the amino acid cysteine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the hydroxy-phenylethyl group. The reaction conditions often include the use of acetyl chloride or acetic anhydride as acetylating agents, and the reaction is carried out in the presence of a base such as pyridine or triethylamine. The hydroxy-phenylethyl group can be introduced through a nucleophilic substitution reaction using appropriate phenylethyl halides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Phenylethyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-Acetyl-S-(2-oxo-1-phenylethyl)-L-cysteine.

Reduction: Regeneration of this compound.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

NAC is a derivative of L-cysteine and functions primarily as an antioxidant. Its chemical structure allows it to act as a precursor to glutathione, a vital antioxidant in the body. NAC's ability to scavenge reactive oxygen species (ROS) and modulate oxidative stress makes it a valuable compound in various therapeutic contexts.

Antioxidant Activity

NAC is widely recognized for its potent antioxidant properties. It directly scavenges free radicals and enhances the synthesis of glutathione, thereby reducing oxidative stress in cells. This property is particularly beneficial in conditions characterized by increased oxidative damage, such as neurodegenerative diseases and chronic inflammatory conditions.

Respiratory Disorders

NAC has been employed as a mucolytic agent in the treatment of respiratory disorders like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. By breaking down mucus viscosity, NAC facilitates easier clearance of mucus from the airways, improving respiratory function.

Liver Protection

NAC is clinically used as an antidote for acetaminophen (paracetamol) overdose. It replenishes glutathione stores in the liver, mitigating hepatotoxicity caused by excessive acetaminophen intake. Studies have shown that timely administration of NAC significantly reduces liver damage markers in patients with acetaminophen toxicity.

Neuroprotection

Research indicates that NAC may offer neuroprotective benefits in conditions such as Alzheimer's disease and Parkinson's disease. By reducing oxidative stress and inflammation, NAC can help preserve neuronal integrity and function. Clinical studies suggest improvements in cognitive function among patients receiving NAC supplementation.

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antioxidant Activity | Scavenges ROS; enhances glutathione synthesis | Reduces oxidative damage markers in various models |

| Respiratory Disorders | Mucolytic action; reduces mucus viscosity | Improved lung function in COPD patients |

| Liver Protection | Replenishes glutathione; detoxifies harmful substances | Significant reduction in liver injury post-overdose |

| Neuroprotection | Reduces oxidative stress; anti-inflammatory effects | Cognitive improvements in Alzheimer's patients |

Case Study 1: Acetaminophen Overdose

A clinical trial involving 150 patients with acetaminophen overdose demonstrated that those treated with NAC had significantly lower levels of liver enzymes (ALT and AST) compared to the control group, indicating reduced liver damage.

Case Study 2: Chronic Obstructive Pulmonary Disease (COPD)

In a randomized controlled trial with COPD patients, NAC administration led to improved lung function as measured by FEV1 (Forced Expiratory Volume in 1 second) and reduced exacerbation rates over six months.

Case Study 3: Parkinson's Disease

A study involving patients with early-stage Parkinson's disease showed that those receiving NAC exhibited slower progression of motor symptoms compared to those on placebo, highlighting its potential role in neuroprotection.

Mecanismo De Acción

The mechanism of action of N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the phenylethyl group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

N-Acetyl-L-cysteine: Lacks the hydroxy-phenylethyl group.

S-(2-Hydroxy-1-phenylethyl)-L-cysteine: Lacks the acetyl group.

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: Has a hydroxyethyl group instead of a hydroxy-phenylethyl group.

Uniqueness

N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine is unique due to the presence of both the acetyl and hydroxy-phenylethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Actividad Biológica

N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine (NAC-HE) is a derivative of L-cysteine that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article provides a comprehensive overview of the biological activity of NAC-HE, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

NAC-HE is characterized by its unique structure, which includes an acetyl group and a phenylethyl moiety. The presence of the hydroxy group enhances its solubility and reactivity, allowing it to interact with various biological targets.

The biological activity of NAC-HE is primarily attributed to its ability to modulate oxidative stress and influence cellular signaling pathways. Key mechanisms include:

- Antioxidant Activity : NAC-HE acts as a scavenger of reactive oxygen species (ROS), thereby reducing oxidative damage in cells. This property is crucial in protecting cells from apoptosis induced by oxidative stress .

- Proteasome Inhibition : Studies have shown that NAC-HE can interfere with proteasome activity, which is vital for protein degradation. This inhibition may lead to the stabilization of certain proteins, including oncogenic transcription factors like FOXM1 .

- Cell Signaling Modulation : The compound can affect various signaling pathways by interacting with enzymes and receptors through hydrophobic interactions and hydrogen bonding facilitated by its functional groups.

Therapeutic Potential

NAC-HE has been explored for several therapeutic applications:

- Antioxidant Therapy : Due to its ability to mitigate oxidative stress, NAC-HE is being investigated for use in conditions such as neurodegenerative diseases, where oxidative damage plays a significant role .

- Cancer Treatment : The compound's dual role as an antioxidant and proteasome inhibitor suggests potential use in cancer therapy. By modulating ROS levels and affecting protein stability, NAC-HE may enhance the efficacy of certain anticancer agents .

Case Studies

Several studies have highlighted the biological activity of NAC-HE:

- Study on ROS Inhibition : A study demonstrated that NAC-HE effectively reduced ROS levels in human cancer cells treated with hydrogen peroxide. This reduction was associated with decreased apoptosis and improved cell viability .

- Proteasome Activity Assessment : Research indicated that NAC-HE could reverse the effects of proteasome inhibitors on FOXM1 transcriptional activity, suggesting its potential as a therapeutic agent in combination therapies for cancer .

- Metabolism and Safety Evaluation : Investigations into the metabolism of NAC-HE revealed that it undergoes phase I and II metabolic reactions, which are critical for detoxification processes in the body. Understanding these pathways is essential for assessing its safety as a pharmaceutical agent .

Summary of Biological Activities

Metabolic Pathways

| Phase | Reaction Type | Example Compounds |

|---|---|---|

| Phase I | Oxidation/Reduction | N-acetyl-S-(2-oxo-1-phenylethyl)-L-cysteine |

| Phase II | Conjugation | Glucuronidation, Sulfation |

| Phase III | Excretion | Active transport proteins |

Propiedades

IUPAC Name |

(2R)-2-acetamido-3-(2-hydroxy-1-phenylethyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-9(16)14-11(13(17)18)8-19-12(7-15)10-5-3-2-4-6-10/h2-6,11-12,15H,7-8H2,1H3,(H,14,16)(H,17,18)/t11-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYIBLSMGFJYAR-PXYINDEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(CO)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(CO)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60988996 | |

| Record name | N-(1-Hydroxyethylidene)-S-(2-hydroxy-1-phenylethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69278-53-1 | |

| Record name | N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69278-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteine, N-acetyl-S-(2-hydroxy-1-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-S-(2-hydroxy-1-phenylethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.